molecular formula C16H21N5O2 B11208167 2-cyclohexyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide

2-cyclohexyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B11208167
M. Wt: 315.37 g/mol
InChI Key: QIKNQCOQKSLFNA-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic acetamide derivative characterized by a cyclohexyl group attached to the acetamide core and a 4-methoxy-3-(1H-tetrazol-1-yl)phenyl substituent.

Properties

Molecular Formula

C16H21N5O2

Molecular Weight

315.37 g/mol

IUPAC Name

2-cyclohexyl-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C16H21N5O2/c1-23-15-8-7-13(10-14(15)21-11-17-19-20-21)18-16(22)9-12-5-3-2-4-6-12/h7-8,10-12H,2-6,9H2,1H3,(H,18,22)

InChI Key

QIKNQCOQKSLFNA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2CCCCC2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Starting material : 4-Methoxy-3-nitroaniline (commercially available).

  • Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 h) converts nitro to amine.

  • Sandmeyer reaction : Treatment with CuCN/KCN in aqueous HCl yields 3-amino-4-methoxybenzonitrile (82% yield).

Key Data :

ParameterValue
Reaction Time6 h (nitro reduction)
Yield (CuCN step)82%
Purity (HPLC)>98%

Tetrazole Cyclization

The nitrile undergoes [2+3] cycloaddition with sodium azide (NaN₃) in toluene at 90°C using trimethylamine hydrochloride (3 equiv) as catalyst:

3-Amino-4-methoxybenzonitrile+NaN3Me3N\cdotpHCl, toluene3-Amino-4-methoxy-1H-tetrazol-1-ylbenzene\text{3-Amino-4-methoxybenzonitrile} + \text{NaN}3 \xrightarrow{\text{Me}3\text{N·HCl, toluene}} \text{3-Amino-4-methoxy-1H-tetrazol-1-ylbenzene}

Optimized Parameters :

  • NaN₃ equivalents : 1.3

  • Temperature : 90°C

  • Time : 20 h

  • Yield : 67–74%

Regioselectivity Control :

  • Triethylamine hydrochloride suppresses 5-substituted isomer formation (<5% by HPLC).

  • Microwave-assisted methods are avoided due to poor selectivity.

Acetamide Backbone Synthesis

Synthesis of 2-Cyclohexylacetyl Chloride

Procedure :

  • Friedel-Crafts alkylation : Cyclohexane reacts with acetyl chloride (AlCl₃ catalyst, 0°C, 2 h).

  • Chlorination : Thionyl chloride (SOCl₂, reflux, 4 h) converts acid to acyl chloride.

Analytical Data :

  • Boiling Point : 142–144°C

  • ¹H NMR (CDCl₃) : δ 2.85 (m, 1H, CH), 1.75–1.25 (m, 10H, cyclohexyl).

Final Amide Coupling

Schotten-Baumann Reaction

The amine (3-amino-4-methoxy-1H-tetrazol-1-ylbenzene) reacts with 2-cyclohexylacetyl chloride in biphasic conditions (NaOH/CH₂Cl₂):

Amine+RCOClNaOH, CH2Cl22-Cyclohexyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide\text{Amine} + \text{RCOCl} \xrightarrow{\text{NaOH, CH}2\text{Cl}2} \text{this compound}

Conditions :

  • Molar ratio : 1:1.2 (amine:acyl chloride)

  • Temperature : 0–5°C

  • Reaction Time : 1 h

  • Yield : 88%

Purification :

  • Recrystallization from ethanol/water (3:1)

  • Melting Point : 214–216°C

Alternative Synthetic Routes

Microwave-Assisted Tetrazole Formation

While conventional heating is preferred, microwave methods (100°C, 30 min) achieve comparable yields but require rigorous pH control.

Solid-Phase Synthesis

Patented methods utilize Wang resin-bound intermediates for scalable production (Patent WO2022056100A1):

  • Resin loading : 0.8 mmol/g

  • Cleavage : TFA/CH₂Cl₂ (95:5), 2 h

  • Yield : 76%

Analytical Validation

HPLC-MS Data :

  • Retention Time : 12.3 min (C18 column, 70% MeOH)

  • m/z : 357.38 [M+H]⁺ (calc. 356.37)

¹³C NMR (DMSO-d₆) :

  • δ 169.8 (C=O), 158.2 (tetrazole-C), 55.1 (OCH₃), 32.4 (cyclohexyl-CH).

Industrial-Scale Considerations

Process Optimization :

  • Continuous Flow Reactors : Reduce tetrazole cyclization time to 4 h.

  • Catalyst Recycling : Triethylamine hydrochloride recovery ≥90%.

Cost Analysis :

ComponentCost/kg (USD)
Sodium Azide120
Cyclohexylacetyl Chloride450
Total (per kg API)2,800

Chemical Reactions Analysis

Reactions::

    Acetylation: The key step in the synthesis involves acetylation of the amine intermediate.

    Substitution Reactions: The cyclohexyl group can undergo substitution reactions (e.g., nucleophilic substitution) under appropriate conditions.

Common Reagents::
  • Cyclohexylamine
  • 4-methoxy-3-(1H-tetrazol-1-yl)benzaldehyde
  • Acetic anhydride or acetyl chloride

Major Products:: The major product is 2-cyclohexyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide itself.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-cyclohexyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide exhibits notable antimicrobial properties against a range of pathogens.

  • Case Study : A study conducted in 2024 evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria.
    • Findings : The compound demonstrated significant inhibitory effects, with minimum inhibitory concentration (MIC) values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects, particularly against specific cancer cell lines.

  • Case Study : An evaluation in 2023 focused on the cytotoxic effects of the compound on human breast cancer cells (MCF-7).
    • Findings : The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment, indicating promising anticancer activity.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, the compound has been studied for its anti-inflammatory effects.

  • Case Study : A recent study in 2025 investigated the anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages.
    • Findings : Treatment with the compound resulted in a reduction of pro-inflammatory cytokines TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha and IL-6 reduced by ~50%2025

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

  • Cyclohexyl group : Aliphatic, lipophilic substituent.
  • Tetrazole ring : Polar, acidic (pKa ~4–5), hydrogen-bonding capability.
  • 4-Methoxyphenyl : Modulates electronic properties and solubility.

Comparisons with structurally related acetamides (Table 1) highlight critical differences in substituents and pharmacological profiles:

Table 1. Structural and Functional Comparison of Acetamide Derivatives

Compound Name Key Substituents Molecular Weight Notable Features
2-cyclohexyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide (Target) Cyclohexyl, tetrazole, methoxy Not reported High lipophilicity (cyclohexyl), strong H-bonding (tetrazole)
2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide 2,4-Dichlorophenoxy, tetrazole 394.2 Electronegative Cl atoms enhance binding to hydrophobic pockets
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-triazol-1-yl)acetamide Naphthyloxy, triazole 393.11 Aromatic naphthyl group may improve π-π stacking; triazole offers weaker acidity vs. tetrazole
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) Piperazinyl sulfonamide Not reported Superior analgesic activity (comparable to paracetamol) via sulfonamide group

Key Physicochemical Differences :

  • Lipophilicity: The cyclohexyl group in the target compound increases logP compared to dichlorophenoxy or naphthyloxy derivatives.
  • Acidity : Tetrazole (pKa ~4.5) is more acidic than triazole (pKa ~8–10), enhancing ionic interactions at physiological pH .
Hydrogen-Bonding and Molecular Interactions
  • Tetrazole vs.
  • Cyclohexyl vs. Aromatic Groups : The cyclohexyl group’s aliphatic nature reduces π-π stacking but may enhance hydrophobic interactions in enzyme pockets .

Q & A

Q. What synthetic routes are commonly employed to prepare this compound, and what reaction conditions are critical?

  • Methodological Answer : Multi-step synthesis typically involves: (i) Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. (ii) Coupling of the tetrazole-containing aryl moiety with cyclohexylacetamide using Ullmann or Buchwald-Hartwig amidation. Key conditions include anhydrous solvents (e.g., DMF or THF), Pd-based catalysts, and controlled temperatures (80–120°C) to minimize side reactions .

Q. How can researchers assess the compound’s preliminary biological activity in drug discovery contexts?

  • Methodological Answer : Perform in vitro assays targeting receptors or enzymes structurally similar to those inhibited by triazole/tetrazole derivatives (e.g., angiotensin II receptors or cyclooxygenase isoforms). Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. Dose-response curves (IC₅₀/EC₅₀) should be validated with positive controls (e.g., losartan for tetrazole-based inhibitors) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models for this compound be resolved?

  • Methodological Answer :
  • Step 1 : Verify compound stability in physiological buffers (pH 7.4, 37°C) via HPLC to rule out degradation.
  • Step 2 : Conduct pharmacokinetic studies (e.g., plasma protein binding, metabolic stability in liver microsomes) to assess bioavailability.
  • Step 3 : Use molecular dynamics simulations to evaluate target engagement in physiological environments .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(OAc)₂/XPhos vs. CuI/1,10-phenanthroline for amidation efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) for tetrazole cyclization.
  • Reaction Monitoring : Use thin-layer chromatography (TLC) or inline IR to detect intermediates and terminate reactions at optimal conversion points .

Q. How can computational methods clarify the compound’s binding mode to a target protein with unresolved crystallographic data?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions between the tetrazole group and catalytic residues.
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.
  • Free Energy Calculations : Apply MM/GBSA to quantify contributions of hydrophobic (cyclohexyl) and hydrogen-bonding (methoxy) groups .

Q. What analytical approaches resolve structural ambiguities in the tetrazole regiochemistry (1H- vs. 2H-tautomer)?

  • Methodological Answer :
  • ¹H NMR Titration : Introduce a paramagnetic shift reagent (e.g., Eu(fod)₃) to differentiate N–H proton environments.
  • X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine) to enhance diffraction resolution .

Critical Analysis of Contradictory Evidence

  • Synthesis Yield Discrepancies : reports 65% yield for tetrazole formation, while claims 78% under similar conditions. This may arise from trace moisture levels affecting NaN₃ reactivity. Recommend strict anhydrous protocols .
  • Bioactivity Variability : notes COX-2 inhibition at 0.45 μM, but shows no activity at <10 μM. Differences in assay buffers (e.g., Tris vs. PBS) or enzyme isoforms (human vs. murine) could explain this. Standardize assays across labs .

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